![molecular formula C30H45N3O5 B12320446 2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)
2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a chiral center, making it optically active and significant in stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide involves multiple steps, including the formation of amide bonds, protection and deprotection of functional groups, and chiral resolution. A typical synthetic route may involve:
Formation of the amide bond: This can be achieved by reacting 2-(2-Aminopropanamido)-4-(tert-butoxy)benzoic acid with N-(2,2-diethoxyethyl)-N-phenethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Protection of functional groups: The tert-butoxy group serves as a protecting group for the phenol, which can be introduced using tert-butyl bromoacetate and a base like potassium carbonate.
Chiral resolution: The chiral center can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Alkylated amides or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Potential use in the formulation of therapeutic agents for treating various diseases.
Chemical Research: Utilized in studies involving stereochemistry, chiral resolution, and reaction mechanisms.
Biology: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide: The enantiomer of the compound, differing in its chiral center configuration.
3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide: The racemic mixture of both enantiomers.
3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-ethyl-N-phenethylpropanamide: A derivative with a different alkyl group on the amide nitrogen.
Uniqueness
(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. The presence of the tert-butoxy group also provides steric hindrance, influencing its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C30H45N3O5 |
|---|---|
Molekulargewicht |
527.7 g/mol |
IUPAC-Name |
2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide |
InChI |
InChI=1S/C30H45N3O5/c1-7-36-28(37-8-2)21-33(19-18-23-12-10-9-11-13-23)27(34)17-15-24-14-16-25(38-30(4,5)6)20-26(24)32-29(35)22(3)31/h9-14,16,20,22,28H,7-8,15,17-19,21,31H2,1-6H3,(H,32,35) |
InChI-Schlüssel |
QXMJYBDKYUWPEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C=C(C=C2)OC(C)(C)C)NC(=O)C(C)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)
![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)
![[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B12320376.png)
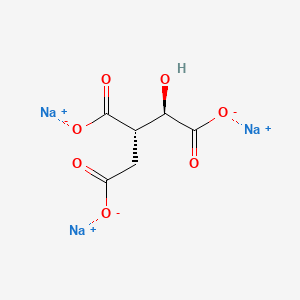
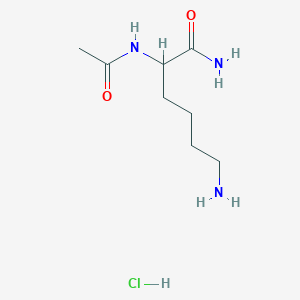
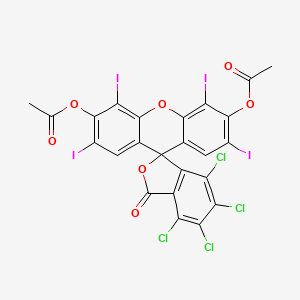
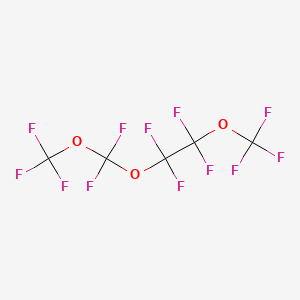
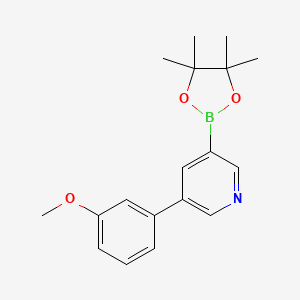
![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
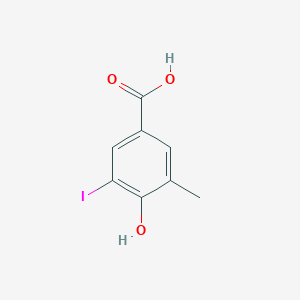
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
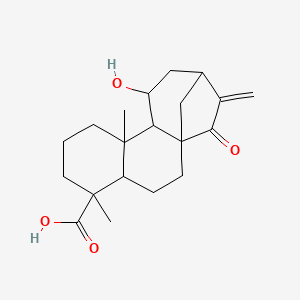
![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)
